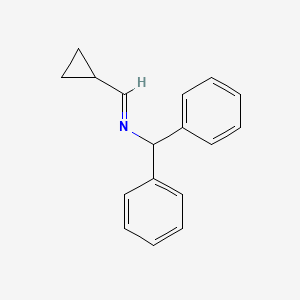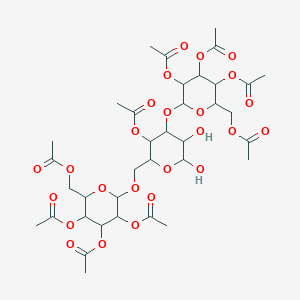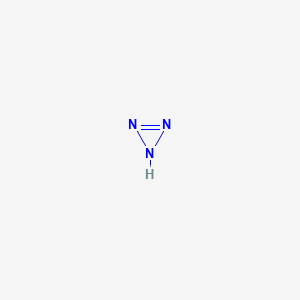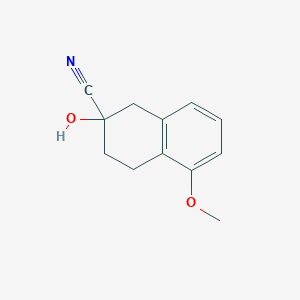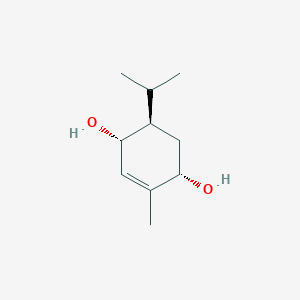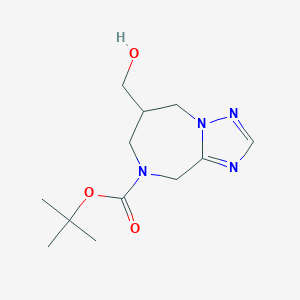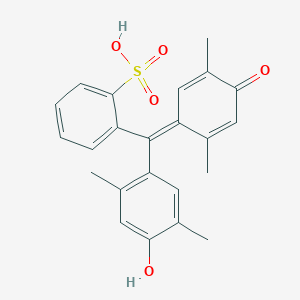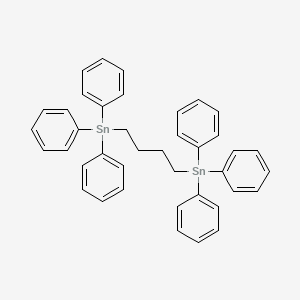
2,6-Dimethyl-4h-thiochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4H-thiochromen-4-one is a sulfur-containing heterocyclic compound with the molecular formula C11H10OS. This compound belongs to the thiochromone family, which are sulfur analogs of chromones.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4H-thiochromen-4-one typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid. Another method includes the cyclization of acrylates obtained from thiophenols and propiolates .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4H-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form S,S-dioxide derivatives.
Reduction: Reduction reactions can yield different thiochroman derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions
Major Products:
Oxidation: S,S-dioxide derivatives.
Reduction: Thiochroman derivatives.
Substitution: Various substituted thiochromones
Scientific Research Applications
2,6-Dimethyl-4H-thiochromen-4-one has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 2,6-Dimethyl-4H-thiochromen-4-one is not well-documented. its biological activities are likely due to its ability to interact with various molecular targets and pathways. For example, thiochromones have been shown to inhibit enzymes and disrupt cellular processes in microorganisms .
Comparison with Similar Compounds
Thiochromone: The parent compound of the thiochromone family.
Thioflavone: Another sulfur-containing heterocycle with similar biological activities.
Benzothiopyran: A structurally related compound with potential medicinal applications.
Uniqueness: 2,6-Dimethyl-4H-thiochromen-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activities. The presence of two methyl groups at positions 2 and 6 can affect the compound’s steric and electronic properties, making it distinct from other thiochromones .
Properties
CAS No. |
774-34-5 |
|---|---|
Molecular Formula |
C11H10OS |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
2,6-dimethylthiochromen-4-one |
InChI |
InChI=1S/C11H10OS/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3 |
InChI Key |
OXEMHEHSVZGMTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=CC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




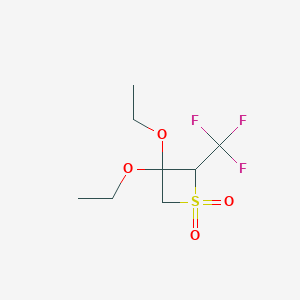
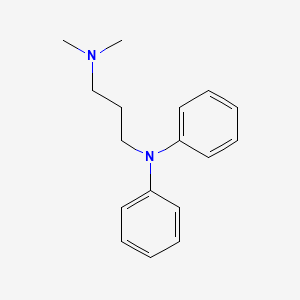
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
